![molecular formula C15H14F3NO B14368981 2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline CAS No. 90300-28-0](/img/structure/B14368981.png)
2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline typically involves the reaction of 2,6-dimethylaniline with 4-(trifluoromethyl)phenol under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-oxygen bond between the phenoxy and aniline groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly industrial production.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: Similar in structure but with chlorine atoms instead of methyl groups.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains bromine atoms instead of methyl groups.
2,6-Dimethyl-4-(trifluoromethyl)phenol: Similar but with a hydroxyl group instead of an aniline group.
Uniqueness
2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenoxy group provides additional sites for chemical modification and interaction with biological targets .
特性
CAS番号 |
90300-28-0 |
|---|---|
分子式 |
C15H14F3NO |
分子量 |
281.27 g/mol |
IUPAC名 |
2,6-dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C15H14F3NO/c1-9-7-13(8-10(2)14(9)19)20-12-5-3-11(4-6-12)15(16,17)18/h3-8H,19H2,1-2H3 |
InChIキー |
SOQHATINSMJMBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14368898.png)
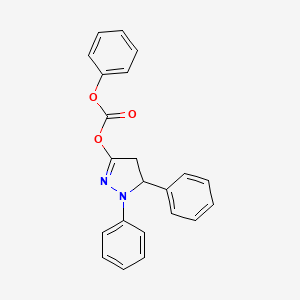
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)
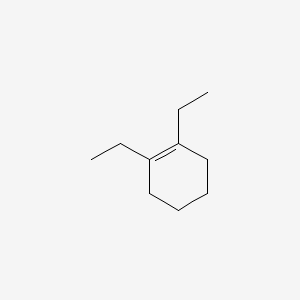
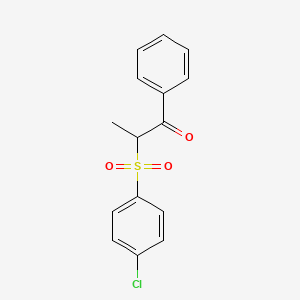

![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)
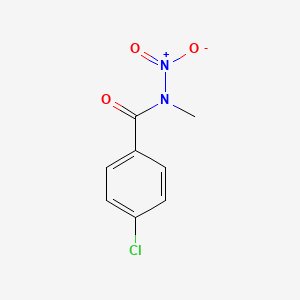


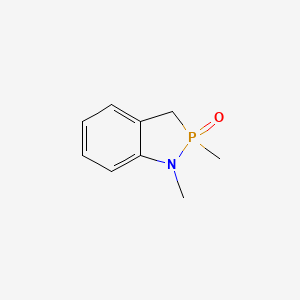

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
